4-Amino-2-(methylthio)thiazole-5-carbonitrile
CAS No.: 39736-28-2
Cat. No.: VC21328712
Molecular Formula: C5H5N3S2
Molecular Weight: 171.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39736-28-2 |
---|---|
Molecular Formula | C5H5N3S2 |
Molecular Weight | 171.2 g/mol |
IUPAC Name | 4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 |
Standard InChI Key | USUFPYSYQQCDED-UHFFFAOYSA-N |
SMILES | CSC1=NC(=C(S1)C#N)N |
Canonical SMILES | CSC1=NC(=C(S1)C#N)N |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of 4-Amino-2-(methylthio)thiazole-5-carbonitrile consists of a five-membered thiazole ring with specific functional groups at distinct positions. The thiazole core contains one sulfur atom and one nitrogen atom arranged in a 1,3-relationship within the ring structure . The compound features three key functional groups that define its chemical behavior:
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An amino group (-NH2) at position 4, which enhances its basicity and potential for forming hydrogen bonds
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A methylthio group (-SCH3) at position 2, which introduces a second sulfur atom influencing electronic properties and solubility
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A carbonitrile group (-CN) at position 5, which contributes to its reactivity profile and potential for derivatization
These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological interactions. The presence of multiple heteroatoms creates an electron-rich system that can participate in various chemical transformations and interactions with biological targets .
Physical and Chemical Properties
The physical and chemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile |
CAS Number | 39736-28-2 |
Molecular Formula | C5H5N3S2 |
Molecular Weight | 171.2 g/mol |
InChI | InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 |
InChI Key | USUFPYSYQQCDED-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC(=C(S1)C#N)N |
The compound's structure allows for various interactions with biological macromolecules, particularly through hydrogen bonding via the amino group and potential coordination through its sulfur atoms. These properties contribute to its utility in medicinal chemistry and pharmaceutical applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile typically involves carefully controlled chemical reactions using appropriate precursors. Common synthetic routes include the reaction of 2-aminothiazole derivatives with methylthiol and cyanide sources under specific conditions. One frequently employed method utilizes thiourea and α-haloketones in the presence of a base to form the thiazole ring structure with the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylthio)thiazole-5-carbonitrile participates in various chemical reactions that exploit its functional groups and heterocyclic structure. The most notable reaction types include:
Oxidation Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones when treated with appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These oxidation products exhibit different electronic properties and reactivity patterns compared to the parent compound.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation processes. This transformation expands the structural diversity accessible from this compound.
Substitution Reactions: Both the amino group at position 4 and the methylthio group at position 2 can participate in nucleophilic substitution reactions. The amino group can undergo diazotization followed by substitution, while the methylthio group can be displaced by various nucleophiles under appropriate conditions.
These diverse reaction pathways make 4-Amino-2-(methylthio)thiazole-5-carbonitrile a versatile building block in synthetic chemistry.
Reaction Mechanisms and Products
The mechanisms of these reactions depend on the specific conditions and reagents employed. For example, the oxidation of the methylthio group typically proceeds through an electrophilic attack by the oxidizing agent on the sulfur atom, forming a sulfoxide intermediate that can be further oxidized to a sulfone.
Reduction of the carbonitrile group generally involves nucleophilic addition of hydride followed by protonation steps. This process converts the nitrile (-CN) to a primary amine (-CH2NH2), significantly altering the compound's properties and reactivity.
The major products formed from these reactions serve as valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Biological Activity and Applications
Scientific Research Applications
4-Amino-2-(methylthio)thiazole-5-carbonitrile has found applications across multiple scientific disciplines:
Chemical Research: The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds, particularly those with potential biological activity. Its functional groups provide multiple sites for chemical modification and derivatization.
Medicinal Chemistry: Research has explored its potential use in developing new therapeutic agents due to its ability to interact with specific biological targets. The heterocyclic structure of this compound makes it an attractive scaffold for drug discovery efforts.
Materials Science: The compound's unique electronic properties may be exploited in the development of specialized materials with applications in sensing and electronics.
Biological Activities
The biological profile of 4-Amino-2-(methylthio)thiazole-5-carbonitrile includes several noteworthy activities:
Antimicrobial Activity: Studies have investigated the compound's potential effectiveness against various microbial pathogens, though specific data on minimum inhibitory concentrations varies across different bacterial and fungal strains.
Anticancer Properties: One of the most significant biological activities associated with this compound is its potential anticancer effect. Research has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Enzyme Inhibition: The compound has shown inhibitory effects against specific enzymes, particularly certain kinases involved in cellular signaling pathways.
Anticancer Properties and Molecular Targets
EGFR Inhibition
A primary mechanism of action for 4-Amino-2-(methylthio)thiazole-5-carbonitrile involves its role as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays crucial roles in cellular proliferation, survival, and differentiation. When overexpressed or abnormally activated, EGFR can contribute to cancer development and progression.
By binding to EGFR, the compound blocks downstream signaling pathways that are critical for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in sensitive cell lines, particularly those dependent on EGFR signaling for their proliferation and survival.
Cytotoxicity Profile
Studies investigating the anticancer potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for selected cancer cell lines:
Cancer Cell Line | IC50 Value (μM) |
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MCF-7 (Breast cancer) | 15.2 |
MDA-MB-231 (Breast cancer) | 12.8 |
A549 (Lung cancer) | 10.5 |
This data indicates that the compound exhibits varying degrees of efficacy against different cancer types, with potentially promising activity against lung cancer cells as evidenced by the lower IC50 value for the A549 cell line.
Kinase Inhibition
Research has also highlighted the compound's ability to inhibit specific kinases involved in cancer progression. Notably, it has shown promising results as a ROCK II (Rho-associated protein kinase II) inhibitor, with an IC50 value reported at approximately 20 nM. ROCK kinases play important roles in regulating cell morphology, motility, and invasion—processes that are often dysregulated in cancer.
This potent ROCK II inhibition suggests that 4-Amino-2-(methylthio)thiazole-5-carbonitrile may play a role in modulating pathways related to cancer cell migration, invasion, and metastasis, further enhancing its potential as an anticancer agent.
Structure-Activity Relationship Analysis
Comparison with Similar Compounds
To better understand the biological activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, it is valuable to compare it with structurally similar compounds:
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2-Amino-5-(methylthio)-1,3,4-thiadiazole
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4-Amino-2-(methylthio)thiazole-5-carboxylate
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2-Amino-4-(methylthio)thiazole
Each of these compounds shares certain structural elements with 4-Amino-2-(methylthio)thiazole-5-carbonitrile but differs in the arrangement or nature of functional groups.
Structure-Activity Insights
Compared to similar compounds, 4-Amino-2-(methylthio)thiazole-5-carbonitrile possesses unique features that contribute to its specific activity profile. The nitrile group at position 5 appears to be particularly important for its biological activities, as it can participate in hydrogen bonding interactions with target proteins. Additionally, the specific positioning of the amino and methylthio groups creates a distinct electronic distribution across the molecule that affects its binding to biological targets.
These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize the compound's activity or develop novel derivatives with enhanced properties for specific applications. By systematically modifying different portions of the molecule and evaluating the resulting biological activities, researchers can establish comprehensive structure-activity relationships that guide future drug design efforts.
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